molecular formula C21H16N4O3S B2863966 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide CAS No. 1445759-04-5

6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide

Cat. No.: B2863966
CAS No.: 1445759-04-5
M. Wt: 404.44
InChI Key: OJMVYHSWGYSYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide is a synthetic small molecule designed for biochemical research. This compound features a benzimidazole core, a pyridine ring, and a vinyl sulfonamide group, a combination that suggests potential as a covalent binder or enzyme inhibitor in mechanistic studies . Its structural motifs are commonly explored in medicinal chemistry for targeting a range of enzymes and receptors, making it a candidate for probe discovery and pathway analysis . The vinyl sulfonyl group is of particular interest for researchers studying irreversible inhibition or the development of activity-based probes. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-21(24-29(27,28)13-12-16-6-2-1-3-7-16)17-10-11-20(22-14-17)25-15-23-18-8-4-5-9-19(18)25/h1-15H,(H,24,26)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMVYHSWGYSYLB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C2=CN=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)C2=CN=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and reacting with a carboxylic acid derivative under acidic conditions.

    Pyridine Ring Functionalization: Introducing the carboxamide group through an amide coupling reaction.

    Sulfonylation: Adding the phenylethenesulfonyl group using sulfonyl chloride and a base.

Industrial Production Methods

Industrial production would likely involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Modulation: Potential use in modulating biological receptors.

Medicine

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases by targeting specific biological pathways.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Production:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting biological pathways by interacting with key molecules.

Comparison with Similar Compounds

The provided evidence highlights structural analogs, though direct pharmacological or physicochemical data are absent. Below is a comparative analysis based on molecular features:

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound C₁₉H₁₄N₄O₃S 390.4 Pyridine 6-benzodiazole, N-(2-phenylethenesulfonyl) carboxamide
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) C₂₁H₂₂N₆O 374.4 Pyrazolo[3,4-b]pyridine 1-ethyl-3-methyl-pyrazole, 3,6-dimethyl, 1-phenyl, carboxamide
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (832740-97-3) C₁₀H₉ClN₄O₂ 252.7 Pyrimidine 2-chloroacetamide, 4-furanyl
Key Observations:

Core Heterocycles :

  • The target compound uses a pyridine core, whereas analogs like 1005612-70-3 employ a fused pyrazolo[3,4-b]pyridine system. Pyridine derivatives are often prioritized for their metabolic stability, while pyrazolo-pyridines may enhance binding specificity in kinase inhibition .

Molecular Weight and Complexity :

  • The target compound (390.4 g/mol) is heavier than 1005612-70-3 (374.4 g/mol), primarily due to the benzodiazole and sulfonyl groups. Higher molecular weight may influence pharmacokinetics, such as membrane permeability .

Hypothetical Pharmacological Implications

While experimental data are unavailable, structural trends suggest:

  • Benzodiazole vs. Pyrazole : The benzodiazole in the target compound may enhance interactions with ATP-binding pockets in kinases, whereas pyrazole substituents (as in 1005612-70-3 ) could modulate selectivity .

Biological Activity

The compound 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide is a member of the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₆N₄O₂S
  • SMILES Notation : C1=CC(=CN=C1C(=O)N2C=CC(=C2)C(=S)S(=O)(=O)C=C)N

This structure features a benzodiazole ring, which is known for its pharmacological significance, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines. A study demonstrated that certain benzodiazole derivatives exhibited cytotoxic effects on human neuroblastoma SH-SY5Y and hepatoma HepG2 cell lines, with low cytotoxicity compared to standard treatments like curcumin .

Antioxidant Activity

The antioxidant capabilities of benzodiazole derivatives are noteworthy. In vitro assays such as the DPPH and ABTS tests have shown that these compounds can scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders .

Antimicrobial Activity

Benzodiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds possess broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .

Structure-Activity Relationship (SAR)

The biological activity of This compound is significantly influenced by its structural components:

Structural FeatureImpact on Activity
Benzodiazole RingEssential for anticancer and antimicrobial activity
Sulfonyl GroupEnhances solubility and bioavailability
Carboxamide GroupContributes to binding affinity with target proteins

Modifications to these structural features can lead to variations in potency and selectivity against specific biological targets.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a related benzodiazole derivative under oxidative stress conditions. The compound demonstrated a significant reduction in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells exposed to H₂O₂-induced oxidative stress . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzodiazole derivatives were tested against various bacterial strains. The results indicated that modifications to the sulfonyl group enhanced antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.